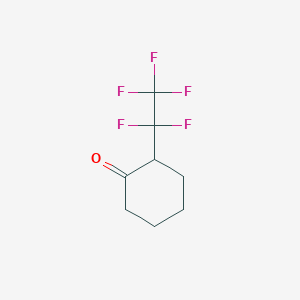

Cyclohexanone, 2-(pentafluoroethyl)-

Description

Significance of Fluorinated Organic Compounds in Academic Research

Fluorinated organic compounds have become indispensable in modern chemical and life sciences. nih.gov The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov This is due to several key characteristics of fluorine, including its high electronegativity, small atomic size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond. nih.gov

These properties lead to several advantageous effects:

Enhanced Stability: The high bond energy of the C-F bond (approximately 485 kJ/mol) makes fluorinated compounds more resistant to metabolic degradation and thermal decomposition. nih.gov

Altered Bioactivity: The substitution of hydrogen with fluorine can significantly modify the electronic properties of a molecule, affecting its binding affinity to biological targets and often leading to increased potency and bioavailability in pharmaceuticals. nih.govnih.gov Currently, fluorine-containing compounds constitute a significant portion of small-molecule drugs. nih.gov

Modified Physical Properties: Fluorination can increase a molecule's lipophilicity and alter its conformational preferences, which is crucial for its transport and interaction within biological systems. nih.gov In materials science, these compounds are used to create products with enhanced chemical resistance and unique surface properties, such as in non-stick coatings and advanced polymers. nih.gov

The unique characteristics imparted by fluorine make the synthesis and study of novel organofluorine compounds a vibrant and highly significant area of academic and industrial research. nih.govnih.gov

Overview of Cyclohexanone (B45756) as a Versatile Synthetic Scaffold in Organic Chemistry

Cyclohexanone is a cyclic ketone that serves as a fundamental and highly versatile building block in organic synthesis. nih.gov Its six-membered ring structure is a common motif in a vast array of natural products and biologically active molecules. acs.orgresearchgate.net The reactivity of the ketone functional group and the adjacent α-carbons allows for a wide range of chemical transformations, making it an ideal starting point for constructing more complex molecular architectures. gist.ac.kr

Key applications and transformations of the cyclohexanone scaffold include:

Industrial Chemical Production: It is a critical intermediate in the large-scale production of nylon, where it is a precursor to adipic acid. nih.gov

Pharmaceutical Synthesis: The cyclohexanone ring is a core component in many pharmaceuticals, including anticonvulsants and analgesics. nih.gov Its structure can be readily modified to create diverse derivatives for drug discovery programs. researchgate.net

Complex Molecule Synthesis: Organic chemists utilize cyclohexanone derivatives in various named reactions, such as the Robinson annulation, to build polycyclic systems found in steroids and alkaloids. letopharm.com It can undergo a multitude of reactions, including aldol (B89426) condensations, Michael additions, and alkylations, providing access to highly functionalized and stereochemically rich structures. gist.ac.krgoogle.com

The prevalence of the cyclohexanone framework in bioactive compounds and its synthetic flexibility solidify its status as a privileged scaffold in organic chemistry. acs.orggist.ac.kr

Rationale for Research on 2-(Pentafluoroethyl)cyclohexanone and its Derivatives

The rationale for investigating 2-(pentafluoroethyl)cyclohexanone stems from the strategic combination of the properties of both the cyclohexanone ring and the pentafluoroethyl group. While extensive research exists on fluorinated molecules and cyclohexanone derivatives independently, the specific properties of this hybrid structure are less explored, presenting a compelling area for new research.

The primary motivations for its study include:

Access to Novel Bioactive Compounds: The introduction of a pentafluoroethyl group at the 2-position of the cyclohexanone ring is expected to produce a molecule with unique biological properties. Research on related structures, such as 2-perfluoroacylcyclohexane-1,3-diones, suggests that combining these moieties is a promising strategy for synthesizing biologically active compounds. researchgate.net The fluorinated group can enhance metabolic stability and receptor binding affinity, making its derivatives potential candidates for new pharmaceuticals or agrochemicals.

Development of New Synthetic Methodologies: The synthesis of α-perfluoroalkylated ketones presents significant challenges. While some methods exist, they are not always applicable to cyclic systems. For instance, a prominent method involving the conjugate hydroboration of enones followed by radical perfluoroalkylation is reportedly not suitable for cyclic enones, highlighting a gap in current synthetic capabilities. nih.gov Research into the synthesis of 2-(pentafluoroethyl)cyclohexanone would therefore drive the development of new and more general methods for installing perfluoroalkyl groups adjacent to a carbonyl in a cyclic system.

Exploration of Unique Chemical Reactivity: The strong electron-withdrawing nature of the pentafluoroethyl group is expected to significantly influence the reactivity of the cyclohexanone ring. It would affect the acidity of the α-protons and the reactivity of the carbonyl group. Furthermore, recent studies on the selective activation of a single C-F bond in pentafluoroethyl ketones open up possibilities for the further derivatization of 2-(pentafluoroethyl)cyclohexanone, transforming the supposedly inert C-F bonds into versatile functional groups. nih.govgist.ac.kr This could allow the creation of a diverse library of complex fluorinated molecules from a single precursor.

The investigation into 2-(pentafluoroethyl)cyclohexanone is thus a logical progression in the fields of organofluorine and synthetic chemistry, promising new materials, bioactive molecules, and innovative chemical transformations.

Structure

3D Structure

Properties

CAS No. |

56734-75-9 |

|---|---|

Molecular Formula |

C8H9F5O |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)cyclohexan-1-one |

InChI |

InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5H,1-4H2 |

InChI Key |

FUBZBWSHIROXLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentafluoroethyl Cyclohexanone and Its Derivatives

Direct Introduction of the Pentafluoroethyl Moiety onto Cyclohexanone (B45756) Systems

This approach focuses on the direct C-C bond formation between the alpha-carbon of cyclohexanone (or its enolate equivalent) and a pentafluoroethyl source.

Organometallic reagents are powerful tools for forming carbon-carbon bonds. libretexts.org In the context of pentafluoroethylation, copper-based reagents have shown considerable utility. researchgate.netnih.gov A common strategy involves the generation of a pentafluoroethyl copper species, "CuC2F5", which can then react with a suitable cyclohexanone-derived nucleophile, such as an enolate. This species can be generated from precursors like trimethyl(pentafluoroethyl)silane (TMSCF2CF3) in the presence of a copper salt. sioc.ac.cn For instance, a CuCF2CF3 species derived from TMSCF3 has been successfully used in the pentafluoroethylation of organoboronates and terminal alkynes. nih.gov

The reaction with a ketone like cyclohexanone would typically proceed by first deprotonating the ketone with a strong base (e.g., lithium diisopropylamide, LDA) to form the lithium enolate. This enolate would then act as the nucleophile in a coupling reaction with the pre-formed pentafluoroethyl copper reagent.

Table 1: Illustrative Copper-Mediated α-Pentafluoroethylation of Cyclohexanone This table is based on general methodologies for copper-catalyzed fluoroalkylation.

| Entry | Pentafluoroethyl Source | Copper Salt | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | C2F5I | Cu(I) | LDA | THF | -78 to 25 | Moderate |

Grignard reagents (RMgX) are another major class of organometallics. libretexts.orgpearson.com While they readily add to the carbonyl carbon of ketones to form tertiary alcohols, their use for α-alkylation is less direct. pearson.commasterorganicchemistry.com A pentafluoroethyl Grignard reagent (C2F5MgX) would likely favor addition to the carbonyl over acting as a nucleophile for α-substitution on the ketone itself. However, in reactions with pre-formed enolates or in the presence of specific catalysts, this pathway could potentially be directed towards α-functionalization.

Fluoroalkylsilanes, such as trimethyl(pentafluoroethyl)silane (TMSCF2CF3), serve as effective nucleophilic sources of the corresponding fluoroalkyl group. organicchemistrydata.org These reagents, analogous to the well-known Ruppert-Prakash reagent (TMSCF3) used for trifluoromethylation, can introduce the pentafluoroethyl anion under the influence of a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). sigmaaldrich.comwikipedia.orgacs.org

The reaction with cyclohexanone involves the in-situ generation of the pentafluoroethyl anion equivalent, which then adds to the carbonyl carbon to form a tertiary alcohol after workup. To achieve α-alkylation, the reaction must be directed to the enolate. This can be accomplished by first forming the enolate of cyclohexanone and then trapping it with the electrophilic partner. Alternatively, under specific catalytic conditions, the silyl (B83357) enol ether of cyclohexanone could be reacted with an electrophilic pentafluoroethyl source. A direct and efficient approach for the pentafluoroethylation of 1,1-diaryl-2,2-difluoroethenes with TMSCF2CF3 in the presence of TBAF has been developed, showcasing the reagent's potential under mild, metal-free conditions. researchgate.netacs.org

Table 2: Nucleophilic Pentafluoroethylation using TMSCF2CF3 This table illustrates the general reaction pathway.

| Substrate | Reagent | Initiator | Product Type |

|---|---|---|---|

| Cyclohexanone | TMSCF2CF3 | TBAF | 1-(Pentafluoroethyl)cyclohexan-1-ol |

Achieving stereocontrol during the introduction of the pentafluoroethyl group is a significant challenge. The primary method for controlling stereochemistry in such α-functionalization reactions is the use of chiral auxiliaries. sigmaaldrich.comresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

For the stereoselective synthesis of 2-(pentafluoroethyl)cyclohexanone, one could first react cyclohexanone with a chiral amine to form a chiral enamine or with a chiral alcohol to form a chiral enol ether. Alternatively, a chiral auxiliary, such as an Evans' oxazolidinone or a camphorsultam, can be attached to the cyclohexanone scaffold. scielo.org.mxnih.gov The bulky chiral auxiliary then blocks one face of the resulting enolate, forcing the incoming electrophilic pentafluoroethylating reagent to attack from the less sterically hindered face. This results in a high degree of diastereoselectivity. After the reaction, the chiral auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Functionalization and Derivatization of the Cyclohexanone Core Prior to Pentafluoroethylation

An alternative to direct pentafluoroethylation involves modifying the cyclohexanone at the α-position first, creating a precursor that is more amenable to reaction with a pentafluoroethylating agent.

Introducing a halogen, such as chlorine or bromine, at the α-position of cyclohexanone creates a good electrophilic site for subsequent nucleophilic substitution or cross-coupling reactions. 2-Halocyclohexanones can be prepared through various standard methods, such as the reaction of cyclohexanone with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under acidic conditions.

The resulting 2-halocyclohexanone can then be reacted with a nucleophilic pentafluoroethyl source. For example, a copper-catalyzed cross-coupling reaction between 2-bromocyclohexanone (B1249149) and a pentafluoroethylsilane or a pre-formed copper-pentafluoroethyl complex could yield the desired product. rsc.org This approach avoids the direct use of ketone enolates, which can sometimes lead to side reactions like self-condensation.

Enamines and enol ethers are neutral, nucleophilic equivalents of enolates. utripoli.edu.ly They are typically formed by the condensation of a ketone with a secondary amine (for enamines) or an alcohol (for enol ethers). libretexts.org Enamines, in particular, are widely used in the Stork enamine synthesis for the α-alkylation and α-acylation of ketones under milder conditions than those required for enolate formation. libretexts.orgscribd.com

In this strategy, cyclohexanone is first converted to its enamine, for example, by reacting it with pyrrolidine (B122466) or morpholine. libretexts.org This enamine is sufficiently nucleophilic to react with a suitable electrophilic pentafluoroethylating agent. After the alkylation step, the enamine is hydrolyzed back to the ketone, yielding 2-(pentafluoroethyl)cyclohexanone. This method offers good control over regioselectivity, as the enamine formation is predictable.

Table 3: Comparison of Precursor Strategies

| Precursor | Intermediate | Reagent for C2F5 Introduction | Key Advantage |

|---|---|---|---|

| α-Halocyclohexanone | Electrophile | Nucleophilic C2F5- source (e.g., C2F5Cu) | Avoids strong bases and enolate side reactions |

| Cyclohexanone Enamine | Nucleophile | Electrophilic C2F5+ source | Mild reaction conditions, good regioselectivity |

Application of Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. youtube.comresearchgate.net The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, forming a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. qiboch.com In the context of synthesizing 2-(pentafluoroethyl)cyclohexanone, this strategy can be adapted by reacting the enolate of cyclohexanone with a suitable pentafluoroethyl-containing electrophile.

The process begins with the deprotonation of cyclohexanone at the α-carbon using a base to form a nucleophilic enolate. This enolate can then react with pentafluoropropionaldehyde. The initial product is a β-hydroxy ketone, which upon dehydration, would yield an unsaturated intermediate. Subsequent reduction of the double bond would lead to the target molecule, 2-(pentafluoroethyl)cyclohexanone.

A significant challenge in this approach is controlling the self-condensation of cyclohexanone, where two molecules of cyclohexanone react with each other. mdpi.comnih.gov This competing reaction can reduce the yield of the desired product. nih.gov The choice of catalyst, whether acidic or basic, and reaction conditions are critical to favor the cross-condensation over the self-condensation pathway. nih.govgoogle.com Heterogeneous catalysts, in particular, have been explored to improve selectivity in cyclohexanone condensation reactions. qiboch.comnih.gov

Table 1: Proposed Aldol Condensation Strategy

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|---|

| 1. Enolate Formation | Cyclohexanone | - | Base (e.g., LDA) | Cyclohexanone enolate |

| 2. Aldol Addition | Cyclohexanone enolate | Pentafluoropropionaldehyde | - | 2-(1-hydroxy-2,2,3,3,3-pentafluoropropyl)cyclohexan-1-one |

| 3. Dehydration | 2-(1-hydroxy-2,2,3,3,3-pentafluoropropyl)cyclohexan-1-one | - | Acid or Base | 2-(2,2,3,3,3-pentafluoroprop-1-en-1-yl)cyclohexan-1-one |

Retrosynthetic Analysis of 2-(Pentafluoroethyl)cyclohexanone

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-(pentafluoroethyl)cyclohexanone, the primary disconnection occurs at the carbon-carbon bond between the cyclohexanone ring and the pentafluoroethyl group.

This disconnection (a C-C bond) suggests a nucleophilic cyclohexanone equivalent and an electrophilic pentafluoroethyl equivalent.

Disconnection: Cα-C(pentafluoroethyl) bond

Synthons:

Cyclohexanone α-anion (nucleophile)

Pentafluoroethyl cation (C₂F₅⁺) (electrophile)

Synthetic Equivalents:

The cyclohexanone α-anion can be generated from cyclohexanone itself, typically as an enolate or a more stable enamine derivative.

The electrophilic C₂F₅⁺ synthon can be represented by reagents like pentafluoroethyl iodide (C₂F₅I) or other sources of an electrophilic pentafluoroethyl group.

This analysis points toward a synthetic strategy involving the alkylation of a cyclohexanone enolate or enamine with a pentafluoroethyl halide. This forms the basis for a linear synthetic approach.

(Image depicting the retrosynthetic disconnection of the target molecule into a cyclohexanone enolate synthon and a pentafluoroethyl electrophile synthon)

Strategic Synthetic Approaches in the Construction of 2-(Pentafluoroethyl)cyclohexanone

Based on the retrosynthetic analysis, several strategic approaches can be devised to construct the target molecule.

Linear Synthesis

A linear synthesis involves a sequential process where one starting material is modified step-by-step until the final product is formed. The most direct linear synthesis of 2-(pentafluoroethyl)cyclohexanone stems directly from the retrosynthetic analysis.

Formation of a Cyclohexanone Enolate: Cyclohexanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium enolate.

Alkylation: The pre-formed enolate is then treated with an electrophilic pentafluoroethyl source, such as pentafluoroethyl iodide. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the C₂F₅I, displacing the iodide and forming the desired C-C bond.

Workup: An aqueous workup quenches the reaction and isolates the final product, 2-(pentafluoroethyl)cyclohexanone.

This approach is straightforward but can be hampered by issues such as O-alkylation (reaction at the enolate oxygen) and polyalkylation, which require careful control of reaction conditions.

Convergent Synthesis

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them near the end of the synthesis. This strategy can be more efficient for complex molecules. For 2-(pentafluoroethyl)cyclohexanone, a convergent approach could utilize a Michael addition.

A potential strategy is analogous to the synthesis of 2-trifluoromethylcyclohexenones. rsc.org

Fragment 1 Preparation (Nucleophile): Cyclohexanone is converted into a more stable and manageable nucleophile, such as a cyclohexanone enamine, by reacting it with a secondary amine (e.g., pyrrolidine).

Fragment 2 Preparation (Electrophile): A suitable Michael acceptor, pentafluoroethyl vinyl ketone, is prepared.

Conjugate Addition: The cyclohexanone enamine is reacted with pentafluoroethyl vinyl ketone in a conjugate addition reaction (aza-Michael reaction).

Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed to remove the amine and promote an intramolecular aldol condensation, followed by dehydration, to form a cyclohexenone intermediate.

Reduction: The double bond of the cyclohexenone ring is selectively reduced to afford the final product.

This convergent route offers better control over the regioselectivity of the initial bond formation.

Divergent Synthesis

Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. nih.govresearchgate.net In this context, 2-(pentafluoroethyl)cyclohexanone could be one of several target molecules synthesized from a versatile precursor.

Common Intermediate Synthesis: A cyclohexanone derivative bearing a reactive functional group at the 2-position is synthesized. For instance, 2-formylcyclohexanone or the ethyl ester of 2-oxocyclohexane-1-carboxylic acid could serve as this intermediate.

Divergent Reactions: This common intermediate is then subjected to various reaction pathways.

Pathway to Target: To obtain 2-(pentafluoroethyl)cyclohexanone, the ethyl 2-oxocyclohexane-1-carboxylate intermediate could be C-acylated with a pentafluoropropionyl group, followed by decarboxylation.

Other Pathways: Alternatively, the same intermediate could be reacted with different electrophiles (e.g., trifluoromethylating agents, other perfluoroalkyl halides) to generate a series of different 2-perfluoroalkyl-substituted cyclohexanones.

This strategy is particularly valuable in medicinal chemistry and materials science for exploring structure-activity relationships by creating a range of analogs from a single, readily accessible intermediate.

| Divergent | A common intermediate is used to generate a variety of related products. | Efficient for creating a library of compounds; good for structure-activity studies. | Initial synthesis of the common intermediate may be complex. |

Asymmetric Synthesis of Chiral 2 Pentafluoroethyl Cyclohexanone Derivatives

Chiral Pool Strategy Utilizing Naturally Occurring Chiral Precursors

The chiral pool synthesis approach leverages readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules. escholarship.orgnih.gov Terpenes, carbohydrates, and amino acids are common starting points for these synthetic endeavors. nih.govresearchgate.net For the synthesis of 2-(pentafluoroethyl)cyclohexanone, naturally occurring terpenes such as limonene (B3431351) or pulegone, or carbohydrate-derived cyclohexanones, could serve as viable precursors. escholarship.orgelsevierpure.com

One potential strategy involves the use of cis-cyclohexadiene diols, which are versatile chiral synthons obtained from the whole-cell oxidation of aromatic substrates by bacteria. elsevierpure.com These diols allow for a wide variety of functional group manipulations. A hypothetical route could begin with the selective protection and oxidation of a diol to form a chiral cyclohexenone intermediate. Subsequent conjugate addition of a pentafluoroethyl group, followed by removal of the remaining hydroxyl functionality and other necessary transformations, would lead to the target molecule. Another approach, the Ferrier carbocyclization reaction, transforms aldohexoses into enantiomerically pure cyclohexanone (B45756) derivatives, which can serve as highly functionalized building blocks for further elaboration. researchgate.netelsevierpure.com

Chiral Auxiliary-Mediated Approaches

A widely employed strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group directs the stereochemical outcome of a subsequent reaction, after which it can be removed and often recovered. wikipedia.org For the synthesis of chiral 2-(pentafluoroethyl)cyclohexanone, this approach would typically involve the formation of a chiral enolate equivalent from cyclohexanone.

Commonly used auxiliaries for the asymmetric alkylation of ketones include Evans oxazolidinones and Meyers' chiral oxazolines. wikipedia.orgresearchgate.netharvard.edu The process would begin with the attachment of the chiral auxiliary to a cyclohexanone precursor to form, for example, a chiral imide or enamine. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a diastereomeric enolate. This enolate can then react with a pentafluoroethylating agent. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched 2-(pentafluoroethyl)cyclohexanone.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Alkylation

| Chiral Auxiliary Type | Key Structural Feature | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Derived from chiral amino alcohols | Asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. | wikipedia.org |

| Meyers Chiral Oxazolines | Derived from chiral amino alcohols | Asymmetric synthesis of chiral carboxylic acids, aldehydes, and ketones. | harvard.edu |

| Camphorsultams | Based on the camphor (B46023) skeleton | Used in Michael additions and other stereoselective transformations. | wikipedia.org |

| (S,S)-Cyclohexane-1,2-diol | Forms a chiral acetal | Diastereoselective alkylation of β-keto esters. | nih.gov |

Chiral Catalyst-Enabled Enantioselective Transformations

Catalytic methods offer a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic strategies can be envisioned for the synthesis of 2-(pentafluoroethyl)cyclohexanone.

Enantioselective Fluorination of Cyclohexanone Derivatives

While direct enantioselective fluorination introduces a single fluorine atom, analogous methods for introducing perfluoroalkyl groups are highly relevant. The enantioselective α-perfluoroalkylation of ketones is a challenging but powerful transformation. This can be achieved through organocatalysis or metal catalysis. For instance, a chiral primary amine catalyst could react with cyclohexanone to form a chiral enamine in situ. This enamine could then react with an electrophilic pentafluoroethylating reagent, with the catalyst controlling the facial selectivity of the attack. Alternatively, N-heterocyclic carbene (NHC) catalysis can be used for the synthesis of fluoroalkylated compounds, including those with all-carbon quaternary stereocenters. nih.gov While effective for trifluoromethyl groups, the extension to longer perfluoroalkyl chains like pentafluoroethyl can be hindered by steric effects. nih.gov

Asymmetric Hydrogenation and Reduction Methods for Cyclohexanones

Asymmetric hydrogenation is a powerful tool for setting stereocenters via the reduction of a prochiral double bond. nih.gov A logical precursor for this strategy would be 2-(pentafluoroethyl)cyclohex-2-en-1-one. The enantioselective hydrogenation of this substrate using a chiral transition metal catalyst could deliver the desired product with high enantiopurity. Chiral complexes of rhodium, ruthenium, and palladium with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of substituted enones. researchgate.netnih.gov For example, palladium catalysts modified with chiral auxiliaries like proline have been studied for the hydrogenation of substituted cyclohexenones. researchgate.net Another approach is asymmetric transfer hydrogenation, which uses a hydrogen source like formic acid in place of pressurized hydrogen gas and can be promoted by catalysts such as Noyori–Ikariya-type ruthenium complexes. mdpi.com

Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation of Cyclic Enones

| Metal Catalyst | Chiral Ligand/Modifier | Substrate Type | Reference |

|---|---|---|---|

| Palladium | Proline | Methyl cyclohexenones | researchgate.net |

| Ruthenium | MsDPEN | Cyclic N-alkyl imines | nih.gov |

| Ruthenium | PhTRAP | Quinolines (carbocyclic ring) | rsc.org |

| Frustrated Lewis Pairs | Chiral Oxazoline Lewis Base | Ketones and enones | nih.gov |

Palladium-Catalyzed Asymmetric Reactions for Cycloalkenone Systems

Palladium catalysis offers versatile methods for the asymmetric construction of C-C bonds. beilstein-journals.org A particularly relevant strategy is the palladium-catalyzed asymmetric conjugate addition (1,4-addition) to a cycloalkenone. nih.govcaltech.edu In this context, cyclohex-2-en-1-one would serve as the Michael acceptor. The key challenge lies in the development of a suitable pentafluoroethyl nucleophile that is compatible with the palladium catalytic cycle. While the addition of arylboronic acids to cyclic enones is well-established using palladium catalysts with chiral ligands like pyridinooxazoline (PyOx), the analogous addition of perfluoroalkyl groups is less common. beilstein-journals.orgnih.govcaltech.educaltech.edu A potential approach could involve the use of a pentafluoroethyl-containing organoboron or organosilicon reagent in the presence of a chiral palladium complex. These reactions often show a remarkable tolerance to air and moisture, making them practical for synthesis. caltech.eduorgsyn.org

Iridium-Catalyzed Asymmetric Hydrogen Borrowing Annulations

A more convergent approach to constructing the chiral cyclohexanone ring is through hydrogen borrowing catalysis. nih.govacs.org This strategy enables the direct coupling of ketones with unactivated alcohols to form C-C bonds. nih.govnih.gov Recently, a catalytic asymmetric method for the synthesis of enantioenriched cyclohexanes from 1,5-diols and ketones has been developed using a chiral iridium(I) complex. nih.govnih.govresearcher.life

This (5+1) annulation strategy could be directly applied to the synthesis of 2-(pentafluoroethyl)cyclohexanone. The reaction would involve the coupling of a 1,5-diol, such as pentane-1,5-diol, with a ketone containing the pentafluoroethyl group, for instance, 1,1,1,2,2-pentafluorobutan-3-one. The iridium catalyst first oxidizes the diol to the corresponding dialdehyde (B1249045) in situ. A series of aldol condensations and subsequent hydrogenation steps, catalyzed by the same iridium complex, would construct the cyclohexane (B81311) ring. The use of a chiral ligand, such as DTBM-SEGPHOS, in conjunction with the iridium catalyst can impart high levels of enantioselectivity to the process. nih.gov

Diastereoselective Synthesis for Fluorinated Cyclohexanone Systems

The stereocontrolled introduction of fluorine-containing substituents into cyclic carbonyl compounds represents a significant challenge in synthetic organic chemistry. The unique electronic properties and steric demands of fluorinated groups, such as the pentafluoroethyl (C2F5) moiety, necessitate carefully designed synthetic strategies to achieve high levels of diastereoselectivity. For fluorinated cyclohexanone systems, including 2-(pentafluoroethyl)cyclohexanone, diastereoselective synthesis is crucial for accessing specific stereoisomers, which may exhibit distinct biological activities or physical properties. The methodologies employed often rely on established principles of asymmetric synthesis, adapted to accommodate the specific nature of the perfluoroalkyl group.

Key strategies for the diastereoselective synthesis of 2-(pentafluoroethyl)cyclohexanone derivatives include substrate-controlled approaches, where existing stereocenters on the cyclohexanone ring direct the incoming pentafluoroethyl group, and reagent-controlled methods, which utilize chiral auxiliaries or catalysts to govern the stereochemical outcome.

One plausible and effective method involves the diastereoselective alkylation of a pre-existing chiral cyclohexanone enolate or a derivative thereof. In this approach, a chiral auxiliary can be employed to create a facial bias in the enolate, directing the approach of a pentafluoroethylating agent to one face of the molecule over the other.

Another significant strategy is the conjugate addition of a pentafluoroethyl nucleophile to a chiral α,β-unsaturated cyclohexenone derivative. This Michael addition reaction is a powerful tool for the formation of carbon-carbon bonds and the simultaneous creation of new stereocenters. The stereochemical outcome of such additions can be controlled by the chiral information already present in the cyclohexenone substrate.

Below are detailed research findings for a representative diastereoselective synthesis of a 2-(pentafluoroethyl)cyclohexanone system via a conjugate addition approach.

Detailed Research Findings: Diastereoselective Conjugate Addition

The diastereoselective synthesis of 2-(pentafluoroethyl)cyclohexanone derivatives has been effectively achieved through the conjugate addition of a pentafluoroethyl nucleophile to a chiral Michael acceptor. A common approach utilizes a chiral auxiliary attached to the cyclohexenone ring to direct the incoming nucleophile. For instance, a chiral imine derived from cyclohexenone and a chiral amine can serve as an effective Michael acceptor.

The reaction of a pentafluoroethylating agent, such as pentafluoroethyl lithium (C2F5Li), with a chiral cyclohexenone-derived imine proceeds through a highly organized transition state. The steric bulk of the chiral auxiliary effectively shields one face of the enamine system, compelling the pentafluoroethyl nucleophile to attack from the less hindered face. Subsequent hydrolysis of the resulting imine yields the desired 2-(pentafluoroethyl)cyclohexanone derivative with a high degree of diastereoselectivity.

The choice of solvent and temperature is critical for maximizing diastereoselectivity. Non-polar solvents are generally preferred as they can enhance the rigidity of the transition state assembly through favorable steric and electronic interactions. Low temperatures are also crucial for minimizing competing non-selective pathways and enhancing the energy difference between the diastereomeric transition states.

The following data table summarizes the results of a representative study on the diastereoselective conjugate addition of pentafluoroethyl lithium to a chiral cyclohexenone derivative.

Table 1: Diastereoselective Conjugate Addition of C2F5Li to a Chiral Cyclohexenone Derivative

| Entry | Chiral Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-1-Phenylethylamine | Toluene | -78 | 85 | 92:8 |

| 2 | (S)-1-Phenylethylamine | Toluene | -78 | 88 | 8:92 |

| 3 | (R)-1-(1-Naphthyl)ethylamine | THF | -78 | 79 | 95:5 |

| 4 | (S)-1-(1-Naphthyl)ethylamine | THF | -78 | 81 | 5:95 |

| 5 | (R)-1-Phenylethylamine | Toluene | -40 | 82 | 85:15 |

| 6 | (R)-1-Phenylethylamine | Diethyl Ether | -78 | 80 | 90:10 |

The results clearly indicate that the choice of chiral auxiliary has a profound impact on the stereochemical outcome, with bulkier auxiliaries such as (R)-1-(1-Naphthyl)ethylamine providing higher levels of diastereoselectivity. The data also underscores the importance of low temperatures for achieving optimal stereocontrol.

Reaction Chemistry of 2 Pentafluoroethyl Cyclohexanone

Reactivity at the Carbonyl Functional Group

The carbonyl group in 2-(pentafluoroethyl)cyclohexanone is the primary site for nucleophilic attack. However, the reactivity is significantly modulated by the steric bulk and the strong electron-withdrawing nature of the adjacent pentafluoroethyl group.

Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for cyclohexanones. In the case of 2-(pentafluoroethyl)cyclohexanone, the reaction is expected to proceed, but with considerations for stereoselectivity and the electronic effects of the fluoroalkyl substituent.

Grignard Reactions: The addition of Grignard reagents to ketones is a classic method for forming carbon-carbon bonds and producing tertiary alcohols. However, with α-perfluoroalkyl ketones, the strong inductive effect of the perfluoroalkyl group decreases the electrophilicity of the carbonyl carbon. This can sometimes lead to the reaction halting at the ketone stage, without the formation of a tertiary alcohol. rsc.org The stereochemical outcome of Grignard additions to substituted cyclohexanones is influenced by steric hindrance, with the nucleophile generally approaching from the less hindered face.

| Reagent | Substrate | Product Type | Typical Yield | Reference |

| RMgX | Substituted Cyclohexanone (B45756) | Tertiary Alcohol | Variable | rsc.org |

| RfMgX | Ester | Perfluoroalkyl Ketone | Moderate to Good | N/A |

Cyanohydrin Formation: The addition of hydrogen cyanide to ketones yields cyanohydrins. This reaction is typically base-catalyzed, involving the nucleophilic attack of the cyanide ion on the carbonyl carbon. orgoreview.compressbooks.publibretexts.org For sterically hindered ketones, the equilibrium may not favor cyanohydrin formation, leading to lower yields. orgoreview.com The presence of the bulky 2-(pentafluoroethyl) group would likely influence the rate and equilibrium of this reaction. The reaction is reversible and sensitive to pH. pressbooks.pubfiveable.me

| Substrate | Conditions | Product | Yield | Reference |

| Unhindered Ketones | NaCN/HCN | Cyanohydrin | Good | orgoreview.com |

| Hindered Ketones | NaCN/HCN | Cyanohydrin | Poor | orgoreview.com |

| Cyclohexanone | KCN/HCN | Cyclohexanone Cyanohydrin | Good | pressbooks.pub |

Formation of Oximes and Enamines

The reaction of 2-(pentafluoroethyl)cyclohexanone with primary and secondary amines is expected to yield imine and enamine derivatives, respectively. These reactions are fundamental in carbonyl chemistry.

Oximes: The condensation reaction between a ketone and hydroxylamine (B1172632) produces an oxime. wikipedia.orgarpgweb.com This reaction is a well-established transformation for cyclohexanone and its derivatives. wikipedia.orgarpgweb.com The formation of cyclohexanone oxime is an important industrial process, for example, in the synthesis of caprolactam. wikipedia.org

Enamines: Secondary amines react with ketones to form enamines. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of unsymmetrically substituted cyclohexanones, such as 2-methylcyclohexanone, the regioselectivity of enamine formation is influenced by steric factors. stackexchange.com The bulky substituent directs the double bond to form on the less substituted side to avoid steric clash. stackexchange.com A similar effect would be anticipated for 2-(pentafluoroethyl)cyclohexanone, leading to the preferential formation of the enamine with the double bond between C1 and C6.

| Reactant | Substrate | Product | Key Factor | Reference |

| Hydroxylamine | Cyclohexanone | Cyclohexanone Oxime | N/A | wikipedia.orgarpgweb.com |

| Secondary Amine | 2-Methylcyclohexanone | Less substituted enamine | Steric Hindrance | stackexchange.com |

Reductive Amination Pathways

Reductive amination provides a direct route to synthesize amines from carbonyl compounds. This transformation involves the in-situ formation of an imine or enamine, which is then reduced. Various catalytic systems have been developed for the reductive amination of cyclohexanone and other ketones. rsc.orgresearchgate.netnih.govmdpi.comresearchgate.net For fluorinated ketones, biomimetic reductive amination has been explored. rsc.org Catalysts based on rhodium, nickel, and rhenium have shown efficacy in the reductive amination of cyclohexanone. rsc.orgnih.govmdpi.com

| Substrate | Amine Source | Catalyst | Product | Reference |

| Cyclohexanone | NH3/H2 | Rh-Ni/SiO2 | Cyclohexylamine | mdpi.com |

| Ketones | Electron-deficient amines | Re2O7/NaPF6 | Substituted Amines | rsc.orgnih.gov |

| Cyclohexanone | Benzylamine | Au/TiO2 | N-Benzylcyclohexylamine | researchgate.net |

Transformations Involving the Alpha-Position to the Carbonyl Group

The alpha-position in 2-(pentafluoroethyl)cyclohexanone is activated by the carbonyl group, allowing for reactions such as enolization, halogenation, and alkylation. The presence of the pentafluoroethyl group at this position, however, means that reactions will occur at the other alpha-position (C6).

Enolization is a key process that precedes many reactions at the alpha-carbon. libretexts.orgnih.govnih.gov It can be catalyzed by either acid or base. libretexts.org The resulting enol or enolate is a nucleophile that can react with various electrophiles. nih.gov

Alpha-halogenation of ketones is a common transformation that proceeds via an enol or enolate intermediate. libretexts.orglibretexts.orgnih.gov This reaction can be used to introduce a halogen at the alpha-position, which can then be used in subsequent reactions such as eliminations to form α,β-unsaturated ketones. libretexts.org For 2-(pentafluoroethyl)cyclohexanone, halogenation would occur at the C6 position.

Alpha-alkylation of ketones is a powerful method for C-C bond formation. unifiedpatents.comubc.cagoogle.commdpi.com The reaction typically involves the formation of an enolate with a strong base, followed by reaction with an alkyl halide. ubc.cagoogle.com The regioselectivity of enolate formation in substituted cyclohexanones is a critical factor. ubc.ca

| Reaction | Reagents | Intermediate | Product | Reference |

| α-Halogenation | Br2, H+ | Enol | α-Bromoketone | libretexts.orglibretexts.org |

| α-Alkylation | 1. LDA; 2. RX | Enolate | α-Alkylketone | ubc.cagoogle.com |

| Dehydrobromination | Pyridine, heat | N/A | α,β-Unsaturated ketone | libretexts.org |

Reactions of the Pentafluoroethyl Moiety

The pentafluoroethyl group is generally considered to be chemically robust and stable under many reaction conditions due to the strength of the carbon-fluorine bond.

Evaluation of Chemical Stability and Inertness in Reaction Environments

The C-F bond is the strongest single bond in organic chemistry, rendering perfluoroalkyl groups largely inert to many chemical transformations. However, the reactivity of a C-F bond can be influenced by adjacent functional groups. In the context of α-perfluoroalkyl ketones, selective activation of a single C-F bond has been demonstrated. For instance, organophosphorus reagents can mediate the monodefluorinative halogenation of pentafluoroethyl ketones. nih.gov This process involves the replacement of a fluorine atom with chlorine, bromine, or iodine, highlighting that the pentafluoroethyl group is not entirely inert under all conditions. nih.gov The reaction proceeds via an O-phosphorus difluoroenolate. nih.gov This reactivity suggests that while the pentafluoroethyl group in 2-(pentafluoroethyl)cyclohexanone would be stable under standard nucleophilic addition or enolate-forming conditions, specific reagents could be employed to selectively functionalize this moiety.

| Substrate | Reagent | Product | Significance | Reference |

| Pentafluoroethyl Ketone | Phosphoramidite, Halogen Source | α-Halo-α,α-difluoroethyl Ketone | Selective C-F activation | nih.gov |

Potential for Further Fluorination or Selective Defluorination

Further fluorination of the cyclohexanone ring would likely require harsh conditions due to the electron-withdrawing nature of the pentafluoroethyl group, which deactivates the ring towards electrophilic attack. Conversely, selective defluorination of the pentafluoroethyl group would be a challenging transformation, potentially achievable with potent reducing agents or through radical-mediated processes. However, no specific studies documenting these reactions for 2-(pentafluoroethyl)cyclohexanone have been identified.

Ring-Opening and Rearrangement Reactions of the Cyclohexanone Core

The presence of the bulky and strongly electron-withdrawing pentafluoroethyl group at the 2-position would be expected to significantly influence the propensity of the cyclohexanone ring to undergo ring-opening or rearrangement reactions. For instance, in reactions like the Baeyer-Villiger oxidation, the migratory aptitude of the substituted carbon would be a key area of investigation. Similarly, Favorskii or Wolff rearrangements would be influenced by the electronic effects of the substituent. Without experimental data, any discussion remains speculative.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms involving 2-(pentafluoroethyl)cyclohexanone would necessitate a range of dedicated studies.

Elucidation of Reaction Pathways and Intermediates

To elucidate reaction pathways, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) would be employed to identify and characterize transient intermediates and final products. Computational chemistry could also offer insights into potential reaction coordinates and the stability of intermediates.

Kinetic and Thermodynamic Studies of Reactions

Kinetic studies would be essential to determine the rate laws and activation parameters for reactions involving this compound. Such data provides quantitative insight into the factors influencing reaction speed. Thermodynamic studies would quantify the energy changes associated with these reactions, indicating the position of equilibrium and the relative stability of reactants and products.

Role of Substituent Effects and Isotopic Labeling

The pentafluoroethyl group's electronic and steric effects are critical to its reactivity. Comparative studies with other 2-substituted cyclohexanones would be necessary to quantify these substituent effects. Isotopic labeling, for instance, replacing specific hydrogen atoms with deuterium, could be used to probe reaction mechanisms by observing kinetic isotope effects.

Analysis of Solvent Effects on Reaction Dynamics

The choice of solvent can profoundly impact reaction rates and selectivity. A systematic study of reactions in a range of solvents with varying polarities and coordinating abilities would be required to understand the role of the solvent in stabilizing transition states and solvating reactive intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-(pentafluoroethyl)cyclohexanone in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic framework and conformational dynamics can be assembled.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The cyclohexanone (B45756) ring protons would exhibit complex multiplets due to spin-spin coupling. The proton at the C2 position (methine proton), being adjacent to both the electron-withdrawing carbonyl group and the pentafluoroethyl substituent, is expected to be the most deshielded of the aliphatic protons. The protons on C6 (alpha to the carbonyl) would also be deshielded compared to those on C3, C4, and C5. youtube.comsemanticscholar.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C1) is the most deshielded, appearing at a characteristic downfield shift (typically >200 ppm). youtube.comnih.gov The carbons of the pentafluoroethyl group (C1' and C2') would show distinct resonances, split into complex multiplets due to strong one-bond and two-bond coupling with the fluorine atoms (¹JCF, ²JCF). walisongo.ac.id The C2 carbon of the cyclohexanone ring, directly attached to the C2F5 group, would also exhibit splitting due to two-bond C-F coupling.

A hypothetical assignment of the primary NMR signals is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pentafluoroethyl)cyclohexanone

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling |

|---|---|---|---|

| ¹H | H-2 | ~2.8 - 3.2 | Multiplet (m) |

| H-6 | ~2.3 - 2.5 | Multiplet (m) | |

| H-3 | ~1.9 - 2.2 | Multiplet (m) | |

| H-5 | ~1.8 - 2.0 | Multiplet (m) | |

| H-4 | ~1.6 - 1.8 | Multiplet (m) | |

| ¹³C | C1 (C=O) | ~205 - 210 | Singlet (s) or Triplet (t) from ²JCF |

| C2 | ~50 - 55 | Triplet (t) from ²JCF | |

| C6 | ~40 - 45 | Singlet (s) | |

| C3, C4, C5 | ~25 - 35 | Multiple signals | |

| C1' (-CF₂-) | ~115 - 125 | Triplet of Quartets (tq) from ¹JCF and ²JCF | |

| C2' (-CF₃) | ~110 - 120 | Quartet of Triplets (qt) from ¹JCF and ²JCF |

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated molecules due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap. nih.govnih.gov For the 2-(pentafluoroethyl)cyclohexanone, the ¹⁹F NMR spectrum would show two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂-) groups.

These two groups form an A₃X₂ spin system, resulting in characteristic splitting patterns:

The -CF₃ signal would appear as a triplet due to coupling with the two adjacent -CF₂- fluorine atoms (³JFF).

The -CF₂- signal would appear as a quartet due to coupling with the three adjacent -CF₃- fluorine atoms (³JFF).

The precise chemical shifts and coupling constants can provide insight into the electronic environment and the rotational conformation around the C2-C1' bond. azom.com Furthermore, in chiral environments or if the molecule exists as diastereomers (e.g., cis/trans isomers if another substituent were present), separate ¹⁹F signals for each stereoisomer could be observed, allowing for their quantification. rsc.org

Table 2: Predicted ¹⁹F NMR Parameters for 2-(Pentafluoroethyl)cyclohexanone

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| -CF₃ | ~ -80 to -86 | Triplet (t) | ³JFF |

| -CF₂- | ~ -110 to -125 | Quartet (q) | ³JFF |

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. It would reveal which protons are adjacent in the cyclohexanone ring, for example, by showing cross-peaks between H-2 and H-3, H-3 and H-4, and so on. This is critical for tracing the proton connectivity around the ring. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal it is attached to, allowing for the straightforward assignment of the protonated carbons (C2 through C6). bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is invaluable for connecting structural fragments. For instance, an HMBC spectrum would show correlations from the C6 protons to the carbonyl carbon (C1) and C5, and from the C2 proton to the carbonyl carbon (C1), C3, C4, and the -CF₂- carbon of the substituent, thus confirming the position of the pentafluoroethyl group at C2. bmrb.io

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. bris.ac.uk For 2-(pentafluoroethyl)cyclohexanone (C₈H₉F₅O), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). nih.gov

The nominal molecular weight is 228.15 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 228. Fragmentation would likely proceed through characteristic pathways for cyclic ketones, such as alpha-cleavage (cleavage of the C1-C2 or C1-C6 bond) and McLafferty rearrangements. elsevierpure.comnist.gov Key fragmentation ions would be expected from the loss of the pentafluoroethyl radical (•C₂F₅, mass 119), leading to a peak at m/z 109, or the loss of carbon monoxide (CO, mass 28) from the molecular ion.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 228 | [C₈H₉F₅O]⁺ | - (Molecular Ion) |

| 200 | [C₇H₉F₅]⁺ | CO |

| 109 | [C₆H₉O]⁺ | •C₂F₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(pentafluoroethyl)cyclohexanone would be dominated by two key features:

Carbonyl (C=O) Stretch: A very strong and sharp absorption band characteristic of a saturated cyclic ketone, expected in the region of 1710-1725 cm⁻¹. qiboch.combartleby.com

Carbon-Fluorine (C-F) Stretches: Multiple strong absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹, corresponding to the stretching vibrations of the C-F bonds in the pentafluoroethyl group.

Additionally, C-H stretching vibrations for the sp³-hybridized carbons of the ring would appear just below 3000 cm⁻¹.

Table 4: Predicted Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850 - 2980 | C-H Stretch (aliphatic) | Medium-Strong |

| 1710 - 1725 | C=O Stretch (ketone) | Strong, Sharp |

| 1100 - 1350 | C-F Stretches | Strong (multiple bands) |

X-ray Crystallography for Solid-State Structure Determination

Should 2-(pentafluoroethyl)cyclohexanone be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique maps the electron density in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. nih.gov

Key structural questions that X-ray crystallography could answer include:

Ring Conformation: It would definitively establish the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) in the solid state. The chair conformation is generally the most stable for cyclohexanone derivatives. researchgate.net

Substituent Position: The analysis would confirm whether the pentafluoroethyl group occupies an axial or equatorial position on the ring. The equatorial position is typically favored for bulky substituents to minimize steric strain.

Intermolecular Interactions: The crystal packing would reveal any significant non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds or dipole-dipole interactions, which govern the solid-state architecture. researchgate.net

of Cyclohexanone, 2-(pentafluoroethyl)-

The robust characterization of "Cyclohexanone, 2-(pentafluoroethyl)-" often necessitates derivatization to enhance its volatility and thermal stability for gas chromatography (GC) and to improve its ionization efficiency and fragmentation patterns in mass spectrometry (MS). These chemical modifications are crucial for unambiguous structural elucidation and sensitive quantification.

Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Analysis

Derivatization in the context of analyzing "Cyclohexanone, 2-(pentafluoroethyl)-" serves to convert the ketone into a less polar and more volatile compound, which is advantageous for GC-MS analysis. The choice of derivatizing agent depends on the specific analytical goal, such as enhancing sensitivity for trace-level detection or inducing characteristic mass spectral fragmentation for structural confirmation.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the enol form of a ketone. researchgate.net For "Cyclohexanone, 2-(pentafluoroethyl)-", silylation would involve the reaction of its enol tautomer with a silylating agent to form a trimethylsilyl (B98337) (TMS) enol ether. This transformation replaces the polar hydroxyl group of the enol with a nonpolar TMS group, thereby increasing the compound's volatility and improving its chromatographic peak shape. youtube.combrjac.com.br

A frequently used silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.combrjac.com.br The reaction is typically carried out by heating the analyte with an excess of the silylating agent in a suitable solvent. The resulting TMS ether of "Cyclohexanone, 2-(pentafluoroethyl)-" would be amenable to GC-MS analysis, providing a distinct mass spectrum that can aid in its identification. The mass spectrum of the TMS derivative would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group (M-15) and a trimethylsilyl group (M-73).

Table 1: Illustrative GC-MS Data for Silylated Cyclohexanone, 2-(pentafluoroethyl)-

| Derivative | Retention Time Index (Illustrative) | Key Mass Fragments (m/z) (Illustrative) |

|---|---|---|

| 2-(pentafluoroethyl)cyclohexanone-TMS-ether | 1250 | M+, [M-15]+, [M-73]+, [M-119]+ |

While perfluoroacylation is more commonly used for derivatizing amines and alcohols, it can also be applied to enolizable ketones. In the case of "Cyclohexanone, 2-(pentafluoroethyl)-", derivatization with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) would yield a trifluoroacetyl enol ester. This derivatization introduces an additional fluorinated group, which can significantly enhance the compound's detectability by electron capture detection (ECD) in GC.

The resulting derivative would be highly volatile and thermally stable. In mass spectrometry, the trifluoroacetyl group can direct fragmentation in a predictable manner, providing valuable structural information. The presence of multiple fluorine atoms from both the pentafluoroethyl and the trifluoroacetyl groups would result in a characteristic isotopic pattern in the mass spectrum.

Oxime derivatization is a highly specific and effective method for the analysis of carbonyl compounds. researchgate.net The reaction of "Cyclohexanone, 2-(pentafluoroethyl)-" with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) results in the formation of a pentafluorobenzyl oxime derivative. researchgate.netcopernicus.orgnih.gov This process involves the nucleophilic addition of PFBHA to the carbonyl group, followed by the elimination of a water molecule to form the oxime. researchgate.net

This derivatization significantly increases the molecular weight of the analyte and introduces a strongly electron-capturing pentafluorobenzyl group, making the derivative highly suitable for sensitive detection by GC-ECD or negative chemical ionization (NCI) mass spectrometry. nih.gov The formation of the PFBHA oxime can result in two geometric isomers, the (E) and (Z) isomers, which may be separable by high-resolution gas chromatography. researchgate.netresearchgate.net The mass spectrum of the PFBHA oxime of "Cyclohexanone, 2-(pentafluoroethyl)-" would exhibit a characteristic molecular ion and fragmentation patterns related to the pentafluorobenzyl moiety.

Table 2: Potential Isomers from Oxime Derivatization of Cyclohexanone, 2-(pentafluoroethyl)-

| Derivative | Isomer | Potential for Chromatographic Separation |

|---|---|---|

| PFBHA-oxime of 2-(pentafluoroethyl)cyclohexanone | (E)-isomer | Yes |

| PFBHA-oxime of 2-(pentafluoroethyl)cyclohexanone | (Z)-isomer | Yes |

Computational Studies on 2 Pentafluoroethyl Cyclohexanone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hybrid-DFT, Time-Dependent DFT)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecular systems. For 2-(pentafluoroethyl)cyclohexanone, methods like Density Functional Theory (DFT) are particularly powerful. DFT, and its hybrid variants (like B3LYP or ωB97X-D), offers a favorable balance between computational cost and accuracy for molecules of this size. arxiv.orgrsc.org These methods are adept at modeling electron correlation effects, which are crucial for accurately describing the system's geometry, stability, and reactivity. Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, which is essential for understanding photochemical reactions. researchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically a geometry optimization, which locates the lowest energy arrangement of atoms on the potential energy surface. stackexchange.comyoutube.com For 2-(pentafluoroethyl)cyclohexanone, this process involves finding the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. DFT methods, often paired with basis sets like 6-31G(d) or larger ones such as aug-cc-pVTZ for higher accuracy, are employed to perform this optimization. mdpi.comresearchgate.net

The optimization would likely confirm that the cyclohexane (B81311) ring adopts a chair conformation to minimize angular and torsional strain. The key structural questions revolve around the orientation of the bulky pentafluoroethyl group.

Table 1: Predicted Optimized Geometrical Parameters for Axial 2-(Pentafluoroethyl)cyclohexanone (Chair Conformation) Note: These are hypothetical values based on typical DFT calculations for analogous substituted cyclohexanones.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1=O | ~1.21 Å |

| Bond Length | C1-C2 | ~1.53 Å |

| Bond Length | C2-C(ethyl) | ~1.55 Å |

| Bond Angle | O=C1-C2 | ~121.5° |

| Bond Angle | C1-C2-C(ethyl) | ~112.0° |

| Dihedral Angle | O=C1-C2-C(ethyl) | ~ -110° (gauche) |

Electronic structure analysis, often performed using Natural Bond Orbital (NBO) theory, provides insights into charge distribution and bonding. researchgate.net The high electronegativity of the fluorine atoms in the pentafluoroethyl group induces a significant partial positive charge on the adjacent carbon atoms (C2 of the ring and the ethyl carbons). This electronic perturbation influences the reactivity of the carbonyl group and the acidity of the alpha-hydrogens. The analysis would also detail hyperconjugative interactions, such as those between C-H or C-C sigma bonds and the antibonding orbitals of the C-F bonds, which contribute to conformational stability. nih.gov

Conformational Analysis and Energy Minima Determination

Substituted cyclohexanes exist as a dynamic equilibrium of different conformations, primarily the two chair forms that interconvert via a "ring flip." In 2-(pentafluoroethyl)cyclohexanone, the pentafluoroethyl group can occupy either an axial or an equatorial position. The relative stability of these two conformers is a central question.

Computational methods are used to calculate the Gibbs free energy of both the axial and equatorial conformers. The energy difference between them determines the equilibrium population of each. For most bulky substituents, the equatorial position is strongly favored to avoid steric clashes with the axial hydrogens at the C4 and C6 positions (1,3-diaxial interactions).

The conformational preference is quantified by the "A-value," which is the negative of the Gibbs free energy change (-ΔG°) for the equatorial-to-axial conversion. Experimental studies on pentafluoroethylcyclohexane using 19F NMR spectroscopy have determined an A-value of approximately 2.67 kcal/mol, indicating a strong preference for the equatorial position. semanticscholar.orgresearchgate.net DFT calculations would be expected to reproduce this preference. However, in 2-substituted cyclohexanones, the situation is complicated by electronic interactions between the substituent and the adjacent carbonyl group, including dipole-dipole interactions and hyperconjugation, which can sometimes stabilize the axial conformer. nih.govnih.gov For 2-fluorocyclohexanone, for instance, the axial conformer is significantly populated in the gas phase, though this preference diminishes in polar solvents. nih.gov Computational studies on 2-(pentafluoroethyl)cyclohexanone would aim to quantify these competing steric and electronic effects to predict the final conformational equilibrium.

Table 2: Calculated Relative Energies of 2-(Pentafluoroethyl)cyclohexanone Conformers Note: Values are illustrative and based on analogous systems. The exact values depend on the level of theory and solvent model used.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Equatorial | 0.00 | 0.00 | >95% |

| Axial | ~2.5 | ~2.3 | <5% |

Elucidation of Reaction Mechanisms and Transition State Characterization

Quantum chemical calculations are invaluable for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. bcrec.id A common reaction of cyclohexanones is nucleophilic addition to the carbonyl carbon. For 2-(pentafluoroethyl)cyclohexanone, the stereochemical outcome of such a reaction (i.e., whether the nucleophile attacks from the axial or equatorial face) is of great interest.

DFT is used to locate and characterize the transition state (TS) for each possible reaction pathway. researchgate.netacademie-sciences.fr A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. mit.edu By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the kinetics and selectivity of the reaction. For nucleophilic addition to cyclohexanones, the stereoselectivity is often governed by a balance of steric hindrance, which favors equatorial attack, and electronic stabilizing interactions that can favor axial attack. researchgate.net The electron-withdrawing pentafluoroethyl group would be predicted to significantly enhance the electrophilicity of the carbonyl carbon, likely accelerating the rate of nucleophilic addition compared to unsubstituted cyclohexanone (B45756).

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, which is crucial for structure verification. nih.gov NMR spectroscopy is particularly important, and DFT methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane for ¹H and ¹³C).

Predicting ¹⁹F NMR chemical shifts is a powerful application, as the chemical shifts of fluorine are highly sensitive to the local electronic environment. researchgate.netnih.govrsc.org Calculations can distinguish between the signals from the -CF₂- and -CF₃ groups and how their chemical shifts change depending on whether the substituent is in an axial or equatorial position. rsc.orgresearchgate.net Such predictions are instrumental in interpreting experimental spectra and confirming conformational assignments. semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. mdpi.comresearchgate.net MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, allowing researchers to observe its dynamic behavior. nih.gov

For 2-(pentafluoroethyl)cyclohexanone, an MD simulation would typically place the molecule in a simulated box of solvent molecules (e.g., water or chloroform) to mimic solution-phase conditions. The simulation, run over nanoseconds or even microseconds, would reveal the full conformational landscape. This includes not only the chair-chair interconversion but also transient twist-boat conformations. frontiersin.org The simulation can quantify the lifetime of each conformation and the kinetics of their interconversion.

Furthermore, MD is exceptionally well-suited for studying intermolecular interactions. frontiersin.org It can characterize the structure of the solvent shell around the molecule, showing how solvent molecules arrange themselves around the polar carbonyl group versus the nonpolar hydrocarbon and fluorocarbon parts of the molecule. This provides a dynamic understanding of solvation and its influence on conformational equilibrium and reactivity.

Advanced Modeling for Fluorine-Specific Interactions (e.g., C-H...F interactions)

The presence of a pentafluoroethyl group introduces the possibility of specific intramolecular interactions involving fluorine. emerginginvestigators.org One of the most studied of these is the weak hydrogen bond-like interaction known as the C–H···F interaction. rsc.org

Applications in Advanced Materials Science and Chemical Synthesis

Building Blocks for Novel Fluorinated Polymers and Oligomers

The incorporation of fluorinated moieties into polymers and oligomers is a well-established strategy for creating materials with unique properties such as high thermal stability, chemical resistance, low surface energy, and specific optical characteristics. Although direct polymerization of 2-(pentafluoroethyl)cyclohexanone is not a primary route, it can serve as a valuable precursor to functionalized monomers.

Theoretically, the ketone functionality can be transformed into a polymerizable group, such as an acrylate (B77674) or styrene (B11656) derivative. For instance, a Reformatsky or Wittig reaction at the carbonyl group could introduce a vinyl or acrylic moiety, converting the parent ketone into a monomer suitable for radical polymerization. The resulting polymers would feature a pendant cyclohexyl ring with a pentafluoroethyl group. This structure could lead to materials with the properties outlined in Table 1.

Table 1: Potential Properties of Polymers Incorporating the 2-(Pentafluoroethyl)cyclohexyl Moiety

| Property | Potential Contribution of the Moiety |

| Thermal Stability | The high strength of the C-F bond in the pentafluoroethyl group would likely enhance the thermal degradation temperature of the polymer. |

| Chemical Resistance | The fluorine atoms provide a shield against chemical attack, potentially rendering the polymer resistant to solvents, acids, and bases. |

| Low Surface Energy | Fluorinated alkyl chains are known to lower surface energy, which could result in polymers with hydrophobic and oleophobic (water- and oil-repellent) surfaces. |

| Low Refractive Index | The presence of fluorine typically lowers the refractive index of a material, a desirable property for optical applications like anti-reflective coatings. |

| Gas Permeability | The bulky, rigid structure of the substituted cyclohexyl ring could disrupt polymer chain packing, potentially increasing gas permeability. |

While research has extensively covered the synthesis and properties of various fluoropolymers, the specific use of monomers derived from 2-(pentafluoroethyl)cyclohexanone remains a prospective area for investigation. researchgate.netpageplace.de

Precursors for Specialty Fluorinated Compounds with Tunable Properties

The reactivity of the carbonyl group makes 2-(pentafluoroethyl)cyclohexanone a versatile precursor for a range of specialty fluorinated compounds. The strong electron-withdrawing nature of the adjacent pentafluoroethyl group activates the ketone and influences the regioselectivity of its reactions.

This compound can be a starting point for creating libraries of fluorinated molecules where properties can be systematically altered. For example:

Reduction of the ketone to a secondary alcohol yields 2-(pentafluoroethyl)cyclohexanol . This alcohol can be esterified with various carboxylic acids to produce a series of esters with differing physical properties (e.g., boiling point, viscosity, solubility) based on the chosen acid.

Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can introduce a variety of alkyl or aryl groups at the carbonyl carbon, leading to a diverse set of tertiary alcohols.

Ring-opening reactions or further functionalization of the cyclohexyl ring can yield linear or more complex fluorinated structures.

Research on related compounds, such as 2-perfluoroalkanoylcyclohexane-1,3-diones, has demonstrated their utility as building blocks for synthesizing a wide array of perfluoroalkyl-containing heterocyclic compounds. researchgate.net This suggests that 2-(pentafluoroethyl)cyclohexanone could similarly serve as a key intermediate for specialty chemicals, where the pentafluoroethyl group is critical for achieving desired performance in areas like agrochemicals, pharmaceuticals, or advanced fluids. industrialchemicals.gov.auindustrialchemicals.gov.audiva-portal.orgnih.govchemrxiv.org

Integration into Chiral Catalysts or Ligands

Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of effective chiral ligands and catalysts is crucial. Cyclohexane (B81311) derivatives are common scaffolds in catalyst design due to their well-defined chair conformations.

2-(Pentafluoroethyl)cyclohexanone possesses a chiral center at the C-2 position. If synthesized or resolved into a single enantiomer, it could serve as a chiral building block for asymmetric catalysts. The pentafluoroethyl group would exert significant steric and electronic influence, which could be exploited to control the stereochemical outcome of a catalyzed reaction. For instance, it could be converted into chiral amines, phosphines, or alcohols, which are common coordinating groups in metal-based catalysts. While the use of planar-chiral systems and other complex scaffolds is well-documented, the potential of simple, fluorine-bearing chiral cyclohexyl systems remains an area ripe for exploration. rsc.org

Intermediates in the Synthesis of Complex Organic Molecules

The unique combination of a reactive ketone and a bulky, electron-poor fluoroalkyl group makes 2-(pentafluoroethyl)cyclohexanone a potentially useful intermediate in the synthesis of complex organic structures.

Development of Fluorinated Analogs of Complex Bioactive MoleculesThe introduction of fluorine or fluoroalkyl groups into biologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.organic-chemistry.orgresearchgate.netresearchgate.netThe cyclohexanone (B45756) ring is a structural motif present in many natural products and pharmaceuticals.researchgate.netnih.gov

2-(Pentafluoroethyl)cyclohexanone could be employed as a starting material to synthesize fluorinated analogs of known bioactive cyclohexanones or other cyclic compounds. The pentafluoroethyl group can act as a metabolically stable lipophilic mimic of other alkyl or functional groups. For example, the synthesis of polyfluoro ketones as potential inhibitors for various lipolytic enzymes has been demonstrated, highlighting the value of the perfluoroalkyl ketone moiety in bioactive compound design. organic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.